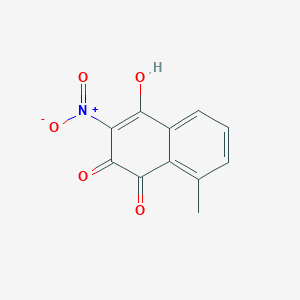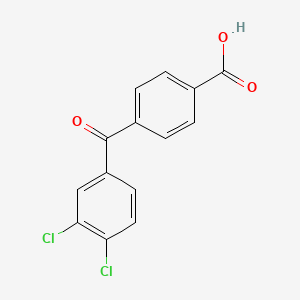![molecular formula C13H16N2O2 B8307396 [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol](/img/structure/B8307396.png)
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol is a chemical compound that features a benzofuran ring substituted with a hydroxymethyl group at the 2-position and a piperazine ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzofuran derivative reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as reducing the benzofuran ring to a dihydrobenzofuran.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-(2-Carboxybenzofuran-5-yl)piperazine.
Reduction: 1-(2-Hydroxymethyldihydrobenzofuran-5-yl)piperazine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxymethylbenzofuran-5-yl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(2-Hydroxymethylbenzofuran-5-yl)morpholine: Contains a morpholine ring instead of piperazine.
1-(2-Hydroxymethylbenzofuran-5-yl)pyrrolidine: Features a pyrrolidine ring instead of piperazine.
Uniqueness
[5-(piperazin-1-yl)-1-benzofuran-2-yl]methanol is unique due to the presence of both the benzofuran and piperazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(5-piperazin-1-yl-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C13H16N2O2/c16-9-12-8-10-7-11(1-2-13(10)17-12)15-5-3-14-4-6-15/h1-2,7-8,14,16H,3-6,9H2 |
InChI Key |
HQVNLCGWZRUFOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(6-Chloro-2-(methylthio)pyrimidin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B8307340.png)





![6'-Methoxy-3-trifluoromethyl[2,3']bipyridinyl](/img/structure/B8307385.png)

![Hexahydro-3h-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8307401.png)

